molecular formula C21H25N3O4 B4097743 (4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione

(4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione

Cat. No.: B4097743
M. Wt: 383.4 g/mol
InChI Key: JOIVUFKXHIAEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the diethylamino propyl group, the furan-2-yl(hydroxy)methylidene moiety, and the pyridin-2-yl group. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring and the hydroxy group can be oxidized under appropriate conditions.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl groups could produce diols.

Scientific Research Applications

Chemistry

In chemistry, (4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione involves its interaction with molecular targets in biological systems. The compound’s various functional groups allow it to bind to specific proteins or enzymes, potentially modulating their activity. This interaction can affect signaling pathways and cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
  • (4E)-1-[3-(diethylamino)propyl]-4-[thiophene-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity due to subtle differences in structure.

Properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-3-23(4-2)12-8-13-24-18(15-9-5-6-11-22-15)17(20(26)21(24)27)19(25)16-10-7-14-28-16/h5-7,9-11,14,18,26H,3-4,8,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIVUFKXHIAEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
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(4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
Reactant of Route 3
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(4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
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(4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
Reactant of Route 5
Reactant of Route 5
(4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
Reactant of Route 6
Reactant of Route 6
(4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione

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